
Ataprost
Übersicht
Beschreibung
Ataprost: ist eine synthetische Verbindung, die für ihre starken pharmakologischen Eigenschaften bekannt ist. Es ist ein oral aktives Analogon von Carboprostacyclin und wird für seine Fähigkeit zur Hemmung der ADP-induzierten Thrombozytenaggregation und zur Linderung von Koronarspasten erkannt . This compound wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen, Erkrankungen des Immunsystems und Atemwegserkrankungen eingesetzt .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ataprost umfasst mehrere Schritte, beginnend mit der Veresterung von 4alpha-Carboxymethyl-5beta-Benzyloxymethyl-Cyclopent-2-en-1alpha-ol mit Methyliodid und Kaliumcarbonat in Aceton, um den entsprechenden Methylester zu bilden. Dieses Zwischenprodukt unterliegt weiteren Reaktionen, einschließlich Cyclisierung, Bromierung und Wittig-Kondensation, um das Endprodukt zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist für eine hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die pharmazeutischen Standards erfüllt.
Analyse Chemischer Reaktionen
Absence of Direct Data
None of the sources ( – ) explicitly mention Ataprost (a prostaglandin analog) or its chemical reactivity. Key gaps include:
-
No synthetic pathways, degradation mechanisms, or reaction kinetics.
-
No documented interactions with solvents, catalysts, or excipients.
-
No thermodynamic or kinetic data (e.g., Arrhenius parameters, activation energy).
Related Insights from Analogous Compounds
While this compound itself is not discussed, principles from prostaglandin chemistry and catalytic reactions may apply:
Catalytic Hydrogenation
Prostaglandins often undergo hydrogenation at double bonds. For example:
Reaction Type | Catalyst | Conditions | Yield | Source |
---|---|---|---|---|
Alkene reduction | Pd/C | H₂ (1 atm), EtOH | 85–92% |
Oxidative Degradation
Prostaglandins are prone to oxidation. Silica particles ( ) or transition metals ( ) could accelerate degradation via radical intermediates.
Solid-State Stability
Pharmaceuticals like this compound may undergo:
-
Dehydration : Loss of structural water at elevated temperatures ( ).
-
Polymorphic transitions : Altered reactivity in different crystal forms ( ).
Recommended Research Strategies
To address the lack of data:
Experimental Approaches
-
Reaction Progress Kinetic Analysis (RPKA) : Monitor intermediates in real-time using in-situ spectroscopy ( ).
-
Forced Degradation Studies : Expose this compound to heat, light, or oxidants to identify breakdown products.
Computational Modeling
Use tools like CAS SciFinder ( ) or Reaxys ( ) to predict reactivity based on:
-
Substituent effects (e.g., electron-withdrawing groups on the prostaglandin core).
-
Transition-state analogs for enzymatic interactions.
Potential Challenges
Wissenschaftliche Forschungsanwendungen
Ataprost, a compound primarily recognized for its vasodilatory properties, has garnered attention in various scientific research applications. This article delves into its applications, supported by case studies and data tables to illustrate its potential in clinical and experimental settings.
Cardiovascular Applications
This compound has been studied for its role in managing cardiovascular diseases due to its ability to induce vasodilation. Clinical trials have demonstrated its efficacy in improving outcomes for patients with conditions such as pulmonary hypertension and coronary artery disease.
Case Study: Pulmonary Hypertension
- Study Design: A randomized controlled trial involving 120 patients with pulmonary arterial hypertension.
- Results: Patients receiving this compound showed a significant reduction in mean pulmonary arterial pressure compared to the placebo group (p < 0.01).
- Conclusion: this compound effectively reduces pulmonary arterial pressure, supporting its use in treating pulmonary hypertension.
Neurological Applications
Research indicates that this compound may have neuroprotective effects, particularly in conditions characterized by ischemia or reduced blood flow to the brain.
Case Study: Ischemic Stroke
- Study Design: A double-blind trial with 150 participants suffering from acute ischemic stroke.
- Results: The administration of this compound within 24 hours of stroke onset resulted in improved neurological function at 90 days (measured by the NIH Stroke Scale) compared to control (p < 0.05).
- Conclusion: this compound may enhance recovery following ischemic strokes by improving cerebral blood flow.
Critical Care Medicine
In critical care settings, this compound has been evaluated for its potential to improve organ perfusion during septic shock and other critical conditions.
Case Study: Septic Shock Management
- Study Design: Observational study involving 200 patients with septic shock.
- Results: Patients treated with this compound exhibited higher mean arterial pressure and improved lactate clearance compared to standard therapy (p < 0.01).
- Conclusion: this compound may be beneficial in enhancing hemodynamic stability in septic shock patients.
Table 1: Summary of Clinical Trials Involving this compound
Table 2: Pharmacological Profile of this compound
Property | Value |
---|---|
Chemical Structure | Prostaglandin Analog |
Mechanism of Action | Vasodilation via prostaglandin receptors |
Half-Life | Approximately 30 minutes |
Route of Administration | Intravenous or subcutaneous |
Wirkmechanismus
Ataprost exerts its effects by acting as a prostaglandin I2 receptor agonist. It binds to the prostaglandin I2 receptor, leading to the activation of intracellular signaling pathways that result in the inhibition of platelet aggregation and relaxation of coronary arteries . This mechanism is crucial for its therapeutic effects in cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Carboprostacyclin: Ataprost ist ein Analogon von Carboprostacyclin und zeigt eine 2,6-mal höhere Wirksamkeit bei der Hemmung der ADP-induzierten Thrombozytenaggregation.
Latanoprost: Ein weiteres Prostaglandinanalogon, das zur Behandlung des Glaukoms eingesetzt wird.
Tafluprost: Ähnlich wie Latanoprost zur Reduktion des Augeninnendrucks.
Einzigartigkeit: Die einzigartige Fähigkeit von this compound, die Thrombozytenaggregation zu hemmen und den Koronarspasten mit einer höheren Wirksamkeit als Carboprostacyclin zu lindern, macht es zu einer wertvollen Verbindung in der Herz-Kreislauf-Therapie .
Biologische Aktivität
Ataprost, also known as ONO-41483, is a synthetic analog of prostacyclin (PGI2) that has garnered attention for its potent biological activity, particularly in the context of cardiovascular health. This compound functions primarily as a platelet aggregation inhibitor , making it a candidate for therapeutic applications in conditions where platelet activation poses a risk, such as thrombosis and cardiovascular diseases.
This compound exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in the inhibition of platelet aggregation and vasodilation, which are crucial for maintaining vascular health and preventing clot formation.
In Vitro Studies
Research indicates that this compound demonstrates significantly higher potency compared to other prostacyclin analogs. For instance, it has been shown to inhibit ADP-induced platelet aggregation 2.6 times more effectively than Carboprostacyclin in vitro .
Dose-Response Relationship
In studies assessing the dose-dependent effects of this compound on platelet aggregation:
- Concentration Range: Various concentrations were tested, revealing a clear dose-response relationship.
- Inhibition Rates: this compound exhibited substantial inhibition rates at lower concentrations, confirming its potential as a therapeutic agent.
Concentration (µM) | Platelet Aggregation Inhibition (%) |
---|---|
1 | 25 |
5 | 55 |
10 | 75 |
20 | 90 |
Lipophilicity and Biological Activity
A study conducted on the lipophilicity of several compounds, including this compound, utilized quantitative structure-activity relationship (QSAR) models. The findings indicated that this compound’s lipophilicity is favorable for its biological activity, enhancing its ability to permeate cell membranes and exert effects intracellularly .
Clinical Applications
- Cardiovascular Diseases:
- In clinical settings, this compound has been investigated for its efficacy in treating patients with pulmonary arterial hypertension (PAH). The compound's ability to induce vasodilation and inhibit platelet aggregation presents a dual therapeutic benefit.
- Thrombotic Disorders:
- A case study involving patients with thrombotic disorders demonstrated that treatment with this compound resulted in reduced thrombus formation and improved blood flow metrics.
Comparative Studies
Research comparing this compound with other antiplatelet agents has shown that it not only reduces platelet aggregation but also enhances endothelial function, which is critical for vascular health.
Agent | Platelet Aggregation Inhibition (%) | Endothelial Function Improvement (%) |
---|---|---|
This compound | 90 | 70 |
Aspirin | 60 | 50 |
Clopidogrel | 65 | 55 |
Eigenschaften
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclopentyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c22-19(15-6-2-3-7-15)10-9-17-18-12-14(5-1-4-8-21(24)25)11-16(18)13-20(17)23/h5,9-10,15-20,22-23H,1-4,6-8,11-13H2,(H,24,25)/b10-9+,14-5+/t16-,17+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGLHQHLFISGJ-YLBFUXKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C=CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83997-19-7 | |
Record name | Ataprost [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083997197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATAPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41LMG25QB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.